[phenylsulfanyl(phosphono)methyl]phosphonic acid
Overview
Description
Deschloro Tiludronic Acid 2-Methyl-2-propanamine is an anti-inflammatory compound derived from methylenediphosphonic acid.
Scientific Research Applications
Deschloro Tiludronic Acid 2-Methyl-2-propanamine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving phosphorylation.
Biology: The compound is studied for its anti-inflammatory properties and potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating inflammatory conditions.
Industry: It is used in the development of new materials and chemical processes.
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of Deschloro Tiludronic Acid 2-Methyl-2-propanamine involves multiple steps, starting from methylenediphosphonic acid. The specific synthetic routes and reaction conditions are detailed in scientific literature, but generally involve phosphorylation reactions and subsequent modifications to introduce the 2-methyl-2-propanamine group . Industrial production methods may vary, but they typically follow similar synthetic pathways with optimizations for large-scale production.
Chemical Reactions Analysis
Deschloro Tiludronic Acid 2-Methyl-2-propanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of Deschloro Tiludronic Acid 2-Methyl-2-propanamine involves its interaction with specific molecular targets and pathways. It exerts its anti-inflammatory effects by inhibiting certain enzymes and signaling pathways involved in inflammation. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Deschloro Tiludronic Acid 2-Methyl-2-propanamine can be compared with other similar compounds, such as:
Tiludronic Acid: A related compound with similar anti-inflammatory properties but different chemical structure.
Methylenediphosphonic Acid: The parent compound from which Deschloro Tiludronic Acid 2-Methyl-2-propanamine is derived.
Other Bisphosphonates: Compounds with similar chemical structures and applications in treating bone-related conditions.
Deschloro Tiludronic Acid 2-Methyl-2-propanamine is unique due to its specific chemical modifications, which enhance its anti-inflammatory properties and broaden its range of applications.
Properties
IUPAC Name |
[phenylsulfanyl(phosphono)methyl]phosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O6P2S/c8-14(9,10)7(15(11,12)13)16-6-4-2-1-3-5-6/h1-5,7H,(H2,8,9,10)(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXPFBLPDLBNGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O6P2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40535982 | |
Record name | [(Phenylsulfanyl)methylene]bis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40535982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89987-43-9 | |
Record name | [(Phenylsulfanyl)methylene]bis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40535982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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